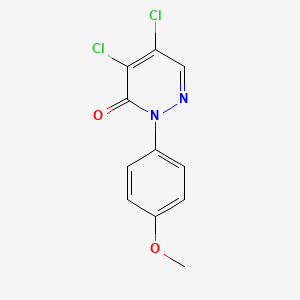

![molecular formula C21H15N5O4 B2378926 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1284280-65-4](/img/structure/B2378926.png)

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide” is a Schiff base salt . The pyridine ring and the naphthalene ring system are approximately co-planar . An intra-molecular O-H⋯N hydrogen bond occurs between the hydroxyl and imino groups .

Molecular Structure Analysis

In the crystal structure of a similar compound, cationic and anionic layers alternate along the c axis and are linked by intermolecular N—H⋯O and weak C—H⋯O hydrogen bonds . This results in a two-dimensional network parallel to the (100) plane .Scientific Research Applications

Vibrational Spectroscopic Investigations and Molecular Dynamics

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide and its derivatives have been explored in vibrational spectroscopic studies. These studies involve quantum chemical analysis and are significant due to the industrial and biological importance of pyrazole derivatives. The research suggests potential applications in understanding the molecular structure and reactivity properties of such compounds (Pillai et al., 2017).

DNA/Protein Interaction and Antitumor Studies

Studies on similar Ni(II) complexes have shown that these compounds can interact with biological macromolecules and exhibit cytotoxic properties against various cancer cell lines. This indicates their potential application in developing antitumor agents (Yu et al., 2017).

Magnetic Studies and Material Science

The compound and its related derivatives have been used in the synthesis of complex molecular structures like square grids and dicopper(II) complexes. These studies contribute to material science, particularly in understanding magnetic properties and interactions at a molecular level (Mandal et al., 2011).

Alkali Metal Ion Mediated Self-Assembly

Research has also explored the role of these compounds in the self-assembly of vanadium(V) ions and pyrazole-based polydentate ligands. Such studies are crucial for the development of new polymeric materials with potential applications in various fields, including nanotechnology (Hazra et al., 2011).

Antibacterial and Antifungal Studies

Several studies have focused on the antibacterial and antifungal properties of related carbohydrazide derivatives. These compounds have shown significant efficacy against a range of bacterial and fungal pathogens, indicating their potential as broad-spectrum antimicrobial agents (Al-Wahaibi et al., 2020).

Molecular Docking and Potential Anti-Diabetic Agents

Molecular docking studies have suggested that these compounds can act as potential inhibitors of various enzymes, indicating their use in developing new pharmaceuticals, particularly in the treatment of diabetes (Karrouchi et al., 2021).

Nootropic and Antidepressant Agents

Compounds with a similar structure have been investigated for their potential as nootropic and antidepressant agents. This includes the study of their effects on the central nervous system, offering insights into the development of new therapeutic agents for mental health disorders (Thomas et al., 2016).

properties

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O4/c27-20-9-8-13-4-1-2-7-16(13)17(20)12-22-25-21(28)19-11-18(23-24-19)14-5-3-6-15(10-14)26(29)30/h1-12,27H,(H,23,24)(H,25,28)/b22-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPHRIXIQOIFFE-WSDLNYQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

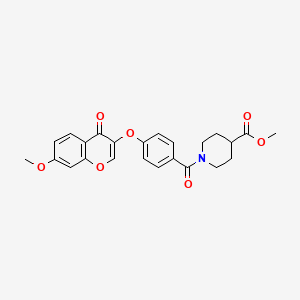

![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378844.png)

![1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2378847.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2378848.png)

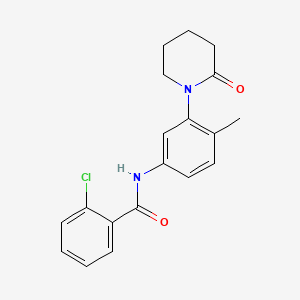

![isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2378849.png)

![ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate](/img/structure/B2378853.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2378855.png)

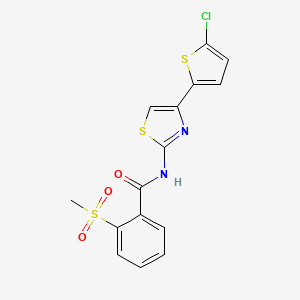

![N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2378856.png)

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2378859.png)

![2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2378861.png)